molecular formula C7H14N2O2 B12098072 2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI)

2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-(9CI)

Cat. No.: B12098072
M. Wt: 158.20 g/mol
InChI Key: LOVNXIOVTVMCHK-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) is a chemical compound with the molecular formula C7H12N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a carboxamide group, and N-methoxy-N-methyl substituents. These structural characteristics contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) typically involves the reaction of pyrrolidine with appropriate reagents to introduce the carboxamide, methoxy, and methyl groups. One common method involves the use of N-methylpyrrolidine-2-carboxamide as a starting material, which is then subjected to various chemical reactions to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) is unique due to its specific combination of substituents and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Pyrrolidinecarboxamide, N-methoxy-N-methyl-(9CI) is C₇H₁₄N₂O₂. The presence of the methoxy group is significant as it modifies the electronic properties of the molecule, potentially influencing its biological interactions.

Property Value
Molecular FormulaC₇H₁₄N₂O₂
Molecular Weight158.20 g/mol
CAS Number742691-96-9

Antimalarial Activity

Research on related pyrrolidine carboxamide derivatives has demonstrated promising antimalarial effects. For instance, a study synthesized new sulphonamide pyrrolidine carboxamide derivatives that exhibited significant activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 μM. The mechanism involves inhibition of N-myristoyltransferase (NMT), an essential enzyme for the parasite's lifecycle . This suggests that similar derivatives of 2-Pyrrolidinecarboxamide could also possess antimalarial properties.

Anticancer Activity

A novel series of pyrrolidine-carboxamide derivatives were evaluated for their anticancer potential. Compounds from this series showed no cytotoxic effects on normal human mammary gland epithelial cells while demonstrating significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon). The most potent derivative exhibited an IC50 value of 0.90 μM, outperforming the standard drug doxorubicin . This highlights the potential of pyrrolidine carboxamides in cancer therapy.

The biological activity of 2-Pyrrolidinecarboxamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : Compounds that interact with growth factor receptors or cyclin-dependent kinases (CDKs) can disrupt cellular signaling essential for cancer cell growth and division .

Case Studies

  • Antimalarial Study : A study focused on sulphonamide-pyrrolidine carboxamide hybrids found that certain derivatives effectively inhibited P. falciparum by targeting NMT, which is vital for the parasite's survival .
  • Anticancer Research : In vitro assays demonstrated that specific pyrrolidine-carboxamide derivatives could significantly inhibit cancer cell viability while sparing normal cells, indicating a selective action that could lead to fewer side effects in therapeutic applications .

Properties

IUPAC Name

N-methoxy-N-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNXIOVTVMCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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